



Application Note: Detailed Procedure for Alkyl Iodide Synthesis Using Sodium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium iodide	
Cat. No.:	B044934	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of alkyl iodides from alkyl chlorides or bromides using sodium iodide is a fundamental and widely used halogen exchange reaction in organic synthesis, known as the Finkelstein reaction.[1][2][3] This reaction is an equilibrium process that is effectively driven to completion by taking advantage of the differential solubility of sodium halides in an acetone solvent.[1][4] **Sodium iodide** (NaI) is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not and precipitate out of the solution.[1][5][6] This removal of the inorganic byproduct shifts the equilibrium towards the formation of the alkyl iodide, in accordance with Le Châtelier's principle.[1][4]

This method is particularly valuable because alkyl iodides are often more reactive than their corresponding chlorides or bromides in subsequent nucleophilic substitution or cross-coupling reactions, making them important intermediates in the synthesis of complex organic molecules. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the iodide nucleophile, leading to an inversion of configuration at a stereogenic center.[1][7][8]

Reaction Mechanism and Key Principles

The Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway. The iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom of



the alkyl halide. This concerted mechanism involves the simultaneous formation of the C-I bond and cleavage of the C-X (X = CI, Br) bond through a single transition state.

Figure 1: SN2 mechanism of the Finkelstein reaction.

Driving Force: The success of the reaction hinges on the solubility differences of the alkali metal halides in acetone.

Salt	Solubility in Acetone (g/100 g)	
Nal	Soluble	
NaCl	Insoluble	
NaBr	Insoluble	

The precipitation of NaCl or NaBr effectively removes these products from the reaction mixture, preventing the reverse reaction and driving the equilibrium to favor the formation of the alkyl iodide.[1][5]

Experimental Protocols Materials and Reagents

- Alkyl chloride or alkyl bromide
- Sodium iodide (anhydrous)
- Acetone (anhydrous/dry)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar



- · Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel)
- Separatory funnel
- Rotary evaporator

General Protocol for Alkyl Iodide Synthesis

This protocol provides a general procedure for converting a primary or secondary alkyl chloride/bromide to an alkyl iodide.

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 to 3.0 molar equivalents relative to the alkyl halide).
- Solvent Addition: Add anhydrous acetone to the flask (typically 5-10 mL per gram of alkyl halide).
- Substrate Addition: Stir the mixture to dissolve the sodium iodide. Add the alkyl chloride or bromide (1.0 equivalent) to the solution.
- Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction by TLC or GC until the starting material is consumed. The formation of a white precipitate (NaCl or NaBr) will be observed.[5]
- Work-up (Cooling and Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel or a pad of celite to remove the precipitated sodium halide. Wash the precipitate with a small amount of fresh acetone.
- Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.
- Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether and transfer it to a separatory funnel. Wash the organic layer with water, then with a 10% aqueous sodium thiosulfate solution (to remove any trace iodine), and finally with brine.



- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alkyl iodide.
- Purification: If necessary, purify the crude product by distillation.[5]

Specific Protocol: Synthesis of Ethyl Iodide from Ethyl Bromide

Reaction: $C_2H_5Br + NaI \rightarrow C_2H_5I + NaBr\downarrow [5]$

- In a 250 mL round-bottom flask, place 15.0 g of anhydrous sodium iodide.
- Add 100 mL of anhydrous acetone and stir until the sodium iodide is fully dissolved.
- Add 10.9 g (or 7.4 mL) of ethyl bromide to the flask.
- Fit the flask with a reflux condenser (with a drying tube) and heat the mixture under gentle reflux for 1 hour. A dense white precipitate of sodium bromide will form.
- Cool the reaction flask in an ice bath and then filter the mixture to remove the NaBr precipitate.
- Transfer the filtrate to a distillation apparatus. Gently distill off the acetone (b.p. 56°C).
- Continue the distillation to collect the ethyl iodide, which has a boiling point of 72°C.
- The collected product can be washed as described in the general protocol to ensure high purity.

Data Presentation: Reaction Conditions and Yields

The Finkelstein reaction is efficient for primary and secondary alkyl halides. Tertiary halides are more prone to elimination side reactions. Below are typical conditions for various substrates.

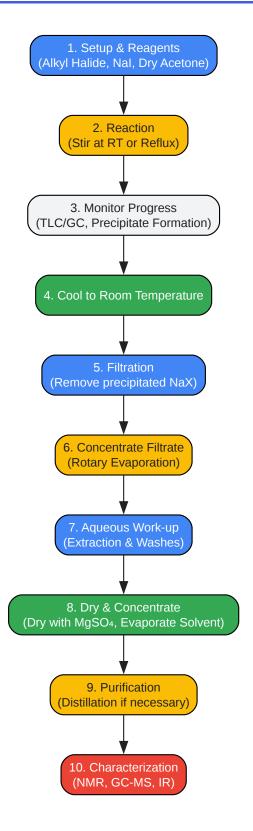


Starting Material	Product	Molar Equiv. Nal	Temperatur e (°C)	Time (h)	Yield (%)
1- Chlorobutane	1-lodobutane	1.5	56 (Reflux)	12	> 90
1- Bromobutane	1-lodobutane	1.5	56 (Reflux)	3	> 95
Benzyl Chloride	Benzyl lodide	2.0	25 (RT)	1	~98
2- Bromopentan e	2- Iodopentane	2.0	56 (Reflux)	24	~85
1-Bromo-3- phenylpropan e	1-lodo-3- phenylpropan e	1.5	56 (Reflux)	4	> 90

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.





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Figure 2: General experimental workflow for alkyl iodide synthesis.



Safety Precautions

- Solvents: Acetone is highly flammable. All heating should be performed using a heating mantle or oil bath in a well-ventilated fume hood.
- Alkyl Halides: Many alkyl halides are volatile, toxic, and/or carcinogenic. Handle them with appropriate personal protective equipment (gloves, safety glasses) inside a fume hood.
- **Sodium Iodide**: While generally safe, avoid inhalation of the powder.
- Pressure: Ensure the reaction apparatus is not a closed system, especially when heating, to avoid pressure buildup. Use a drying tube or a nitrogen inlet.

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